2-Chloro-5-methylcinnamic acid

Description

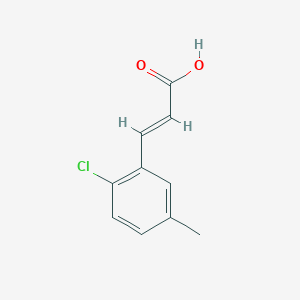

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-5-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCTGPDZMJYPR-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methylcinnamic Acid

Advanced Synthetic Approaches to 2-Chloro-5-methylcinnamic Acid

The synthesis of this compound, a substituted aromatic carboxylic acid, is primarily achieved through modern variations of classic condensation reactions. Research has focused on improving efficiency, selectivity, and sustainability of these synthetic routes. The key starting material for its synthesis is 2-chloro-5-methylbenzaldehyde (B3000574), which undergoes condensation with a source of a two-carbon acid equivalent.

Chemo- and Regioselective Synthesis Strategies

The primary route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-chloro-5-methylbenzaldehyde with malonic acid. The regioselectivity of the final product is inherently controlled by the substitution pattern of the starting benzaldehyde (B42025). The chloro and methyl groups at the 2 and 5 positions, respectively, direct the formation of the desired isomer. The reaction proceeds via the formation of a stable intermediate, which then undergoes decarboxylation to yield the final cinnamic acid derivative.

Another classical approach is the Perkin reaction, which would involve the condensation of 2-chloro-5-methylbenzaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. However, the Knoevenagel condensation is often preferred due to milder reaction conditions and higher yields for many substituted cinnamic acids. The choice of base and solvent plays a crucial role in the chemo- and regioselectivity of these reactions, preventing side reactions and ensuring the formation of the desired (E)-isomer, which is typically the more stable product.

Green Chemistry Principles in this compound Synthesis

In recent years, the synthesis of cinnamic acids, including this compound, has been increasingly guided by the principles of green chemistry to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Key green approaches include:

Use of Greener Solvents: Replacing traditional toxic solvents like pyridine (B92270) with water or ethanol (B145695). nih.gov

Solvent-Free Reactions: Conducting the condensation reaction under solvent-free conditions, often with microwave or ultrasound assistance, reduces waste and simplifies purification.

Eco-friendly Catalysts: Employing catalysts like amino acids (e.g., proline) or phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) instead of hazardous bases. nih.govsemanticscholar.org

Energy Efficiency: Utilizing microwave irradiation or sonication to significantly shorten reaction times and reduce energy consumption compared to conventional heating.

Comparison of Traditional vs. Green Synthesis Methods for Cinnamic Acids

| Parameter | Traditional Method (e.g., Perkin Reaction) | Green Method (e.g., Proline-catalyzed Knoevenagel) |

| Solvent | Often pyridine or other toxic organic solvents | Water, ethanol, or solvent-free |

| Catalyst | Strong bases, often in stoichiometric amounts | Catalytic amounts of benign substances (e.g., proline) |

| Energy Input | Prolonged heating at high temperatures | Microwave or ultrasound irradiation for shorter durations |

| Waste Generation | Significant, due to solvent use and side products | Minimized |

| Reaction Time | Several hours | Minutes to a few hours |

Novel Catalytic Systems for this compound Formation

Research into novel catalytic systems for the Knoevenagel condensation has led to the development of highly efficient and reusable catalysts for the synthesis of substituted cinnamic acids. These catalysts often operate under mild conditions and provide high yields of the desired products.

Examples of novel catalytic systems applicable to the synthesis of this compound include:

Solid Acid Catalysts: Heterogeneous catalysts like MgO/ZrO2 and SeO2/ZrO2 have been shown to be effective for Knoevenagel condensation under solvent-free conditions. jocpr.comresearchgate.net These catalysts are easily separable from the reaction mixture and can be recycled.

Organocatalysts: Simple and environmentally friendly organic molecules like the amino acid proline have been successfully used to catalyze the Knoevenagel-Doebner reaction between p-hydroxybenzaldehydes and malonic acid in ethanol, achieving excellent yields. nih.gov

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) in the presence of K2CO3 has been used to mediate the Knoevenagel condensation in water under microwave irradiation, offering a rapid and environmentally friendly method. semanticscholar.org

Activity of Various Catalysts in Knoevenagel Condensation

| Catalyst | Aldehyde Substrate | Active Methylene (B1212753) Compound | Conditions | Yield | Reference |

| MgO/ZrO2 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 60°C, solvent-free | 88% | researchgate.net |

| SeO2/ZrO2 | 4-Nitrobenzaldehyde | Malononitrile | Room temp, solvent-free | 96% | jocpr.com |

| Proline | Vanillin | Malonic Acid | Ethanol, reflux | High | nih.gov |

| TBAB/K2CO3 | Aromatic Aldehydes | Malonic Acid | Water, microwave | Excellent | semanticscholar.org |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and process control. researchgate.netnih.gov While specific applications to this compound are not extensively documented, the principles are readily applicable.

In a flow synthesis setup, solutions of 2-chloro-5-methylbenzaldehyde and malonic acid, along with a suitable catalyst, would be continuously pumped through a heated reactor coil. This allows for precise control over reaction temperature, pressure, and residence time, leading to improved yields and purity. The use of immobilized catalysts in packed-bed reactors further simplifies product purification in a continuous process. Flow chemistry has been successfully applied to the synthesis of cinnamic acid amides and hydrazides using coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). nih.gov

Sonochemical Methods in Cinnamic Acid Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate the synthesis of cinnamic acids and their derivatives. uns.ac.id Ultrasound irradiation enhances mass transfer and can generate localized high temperatures and pressures, leading to increased reaction rates and yields.

The Knoevenagel condensation for the synthesis of this compound can be performed under ultrasonic irradiation, often at room temperature, significantly reducing the reaction time compared to conventional methods. For example, the synthesis of p-methoxycinnamic acid via a sonochemical Knoevenagel condensation of anisaldehyde and malonic acid resulted in a high yield in a much shorter time than the traditional reflux method. researchgate.net Similarly, the use of ultrasound has been reported to assist in the amidation of cinnamic acid using trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh3). nih.gov

Comparison of Sonochemical vs. Conventional Synthesis of Cinnamic Acid Derivatives

| Method | Reaction | Temperature | Time | Yield |

| Conventional Heating | Perkin reaction for cinnamic acid | 170-180°C | 3 hours | ~65% bepls.com |

| Sonochemical | Perkin reaction for cinnamic acid | 70°C | 60 minutes | Low yield reported in one study uns.ac.id |

| Conventional Heating | Knoevenagel for p-methoxycinnamic acid | 120°C | 9-12 hours | Not specified researchgate.net |

| Sonochemical | Knoevenagel for p-methoxycinnamic acid | 60°C | 60 minutes | 92.71% researchgate.net |

Functionalization and Derivatization of this compound

The structure of this compound offers several sites for chemical modification, including the carboxylic acid group, the aromatic ring, and the alkene double bond. Derivatization at these positions can lead to a wide range of compounds with potentially new chemical and biological properties.

The primary and most studied functionalization of cinnamic acids involves the carboxylic acid group . This group can be readily converted into a variety of other functional groups, including:

Esters: Esterification can be achieved by reacting this compound with an alcohol under acidic conditions or by using coupling reagents.

Amides: Amidation is a common transformation, accomplished by reacting the carboxylic acid with an amine using a coupling agent such as EDC·HCl, or after conversion to the more reactive acid chloride. nih.gov

Hydrazides: Reaction with hydrazine (B178648) or its derivatives yields the corresponding hydrazides, which are useful intermediates in heterocyclic synthesis. nih.gov

Acid Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to the corresponding acid chloride, a highly reactive intermediate for further derivatization. nih.gov

The alkene double bond is another site for functionalization. Reactions at this position can include:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding hydrocinnamic acid derivative.

Halogenation: Addition of halogens across the double bond can introduce further functionality.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond to produce the corresponding benzaldehyde derivative. A green method for this transformation using hydrogen peroxide and a vanadium(V) oxide catalyst has been reported for other cinnamic acid derivatives. rsc.org

Further substitutions on the aromatic ring are also possible, although the existing chloro and methyl groups will direct the position of any new substituents. Electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups onto the ring, further diversifying the range of accessible derivatives.

Carboxyl Group Functionalization

The carboxyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations, including the formation of esters and amides, as well as more complex glycosylation reactions. These modifications are pivotal for altering the molecule's physicochemical properties and biological activity.

O-Acylation and Esterification Reactions

The esterification of cinnamic acid derivatives is a fundamental transformation that can be achieved through several established methods. While specific literature on the O-acylation and esterification of this compound is not abundant, general principles of ester synthesis are applicable.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For instance, the reaction of this compound with a simple alcohol like methanol (B129727) or ethanol in the presence of a catalytic amount of sulfuric acid would be expected to yield the corresponding methyl or ethyl ester.

Table 1: Hypothetical Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-chloro-5-methylcinnamate |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-chloro-5-methylcinnamate |

Alternatively, the reaction of the carboxyl group can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would produce 2-chloro-5-methylcinnamoyl chloride. This acyl chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, to form the desired ester with high yield.

N-Acylation and Amidation Reactions

The synthesis of amides from this compound can be achieved through various coupling methods. Direct amidation by heating the carboxylic acid with an amine is generally not efficient. Therefore, the carboxylic acid is typically activated first.

Similar to esterification, one effective method is the conversion of this compound to its corresponding acyl chloride, which can then be reacted with a primary or secondary amine to form the amide.

A more common and milder approach involves the use of coupling reagents. A wide array of such reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

For example, the reaction of this compound with an amine (R-NH₂) in the presence of EDC and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would be expected to produce the corresponding N-substituted 2-chloro-5-methylcinnamide.

Table 2: Hypothetical Amidation of this compound

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| This compound | Ammonia | EDC, HOBt | 2-Chloro-5-methylcinnamide |

| This compound | Aniline | DCC, NHS | N-Phenyl-2-chloro-5-methylcinnamide |

Glycosylation Strategies

A common strategy involves the activation of the carboxylic acid, as described for esterification and amidation, followed by reaction with a protected sugar derivative that has a free hydroxyl group. For instance, 2-chloro-5-methylcinnamoyl chloride could be reacted with a protected monosaccharide, such as 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, in the presence of a base to form the corresponding glycosyl ester. Subsequent deprotection of the sugar's hydroxyl groups would yield the final glycoside.

Another approach is the Koenigs-Knorr reaction, where a glycosyl halide (e.g., acetobromo-α-D-glucose) is reacted with the carboxylate salt of this compound in the presence of a silver or mercury salt promoter.

Olefinic Bond Transformations

The carbon-carbon double bond in the acrylic acid side chain of this compound is susceptible to a range of chemical transformations, including oxidation and photochemical reactions.

Oxidative Cleavage Reactions

The oxidative cleavage of the olefinic bond in cinnamic acid derivatives can lead to the formation of valuable aromatic aldehydes or carboxylic acids. A variety of oxidizing agents can be employed for this purpose.

One effective method involves the use of ozone (O₃) in a process known as ozonolysis. The reaction of this compound with ozone, followed by a workup with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc, would be expected to yield 2-chloro-5-methylbenzaldehyde. If an oxidative workup (e.g., with hydrogen peroxide) is used, the corresponding 2-chloro-5-methylbenzoic acid would be formed.

Alternatively, other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions, or a combination of sodium periodate (B1199274) (NaIO₄) and a catalytic amount of osmium tetroxide (OsO₄) or ruthenium trichloride (B1173362) (RuCl₃), can also effect the cleavage of the double bond to yield 2-chloro-5-methylbenzoic acid. A greener approach for the oxidative cleavage of cinnamic acids utilizes hydrogen peroxide as the oxidant in the presence of a vanadium(V) oxide catalyst. The selectivity of this reaction can be solvent-dependent, potentially yielding 2-chloro-5-methylbenzaldehyde, 2-chloro-5-methylbenzoic acid, or even a benzoquinone derivative.

Table 3: Potential Products from Oxidative Cleavage of this compound

| Reagents | Product(s) |

| 1. O₃, 2. DMS | 2-Chloro-5-methylbenzaldehyde |

| 1. O₃, 2. H₂O₂ | 2-Chloro-5-methylbenzoic acid |

| Hot, acidic KMnO₄ | 2-Chloro-5-methylbenzoic acid |

| H₂O₂, V₂O₅ (in DME) | 2-Chloro-5-methylbenzaldehyde |

| H₂O₂, V₂O₅ (in MeCN) | 2-Chloro-5-methylbenzoic acid |

Photochemical Dimerization and Isomerization

Cinnamic acids and their derivatives are well-known to undergo photochemical reactions, primarily [2+2] cycloaddition (dimerization) and E/Z (trans/cis) isomerization upon exposure to ultraviolet (UV) light.

Photochemical Dimerization: In the solid state, the photochemical behavior of cinnamic acids is often governed by the crystal packing, a concept described by Schmidt's topochemical principles. For a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Depending on the relative orientation of the molecules in the crystal lattice, different cyclobutane (B1203170) isomers (e.g., α-truxillic or β-truxinic acid derivatives) can be formed. Studies on chloro-substituted trans-cinnamic acids have shown that they can undergo photodimerization in the solid state, and this process can be monitored using techniques like vibrational microspectroscopy. rsc.orgresearchgate.net It is therefore plausible that crystalline this compound would undergo a similar solid-state photodimerization upon irradiation with UV light.

Photochemical Isomerization: In solution, where molecules are not held in a fixed orientation, irradiation of trans-cinnamic acid derivatives typically leads to E/Z isomerization, resulting in a photostationary state containing a mixture of the trans and cis isomers. nih.gov Therefore, exposing a solution of trans-2-chloro-5-methylcinnamic acid to UV light would be expected to produce a mixture of the trans and cis isomers. The ratio of these isomers at the photostationary state would depend on the wavelength of the light used and the solvent.

Decarboxylative Functionalization

The decarboxylative functionalization of cinnamic acids represents a significant synthetic strategy for the formation of C–C and C–heteroatom bonds. rsc.org This approach utilizes the carboxylic acid group as a traceless activating group, which is expelled as carbon dioxide to generate reactive intermediates. These methods are valued for their efficiency and application in creating valuable organic molecules, such as styrenes and their analogues, from readily available α,β-unsaturated carboxylic acids. rsc.orgtandfonline.com

Several methodologies have been developed for the decarboxylation of cinnamic acid derivatives. These include transition-metal-catalyzed reactions, biocatalytic approaches, and photoredox catalysis.

Transition-Metal Catalysis: A ruthenium sawhorse complex has demonstrated effectiveness in converting trans-cinnamic acid and its substituted analogues into styrenes without the need for co-reagents. tandfonline.com This catalytic decarboxylation is of particular interest for producing bio-based styrenes. tandfonline.com Additionally, a dual-catalyst system of copper and silver has been used for the double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids in an aqueous solution, providing a flexible route to various alkenes. researchgate.net

Biocatalysis: A novel and environmentally benign method involves the use of plant cell cultures to achieve the biocatalytic decarboxylation of trans-cinnamic acids. nih.govresearchgate.net This process occurs at room temperature and can lead to quantitative synthesis of certain styrene (B11656) derivatives. nih.govresearchgate.net Furthermore, engineered enzymes, such as fungal ferulic acid decarboxylase (FDC) expressed in microbial hosts like Pseudomonas putida, can efficiently convert trans-cinnamic acid into styrene. asm.orgnih.gov This biosynthetic route is advantageous as it operates under mild conditions, reducing the high energy inputs associated with petrochemical methods. asm.orgnih.gov

Photoredox Catalysis: Visible-light-induced radical decarboxylative functionalization has emerged as a powerful technique. nih.gov This method allows the reaction to proceed under mild conditions with a high tolerance for various functional groups. nih.gov The process involves the generation of a carboxyl radical via photo-irradiation, which then expels CO2 to form a synthetically useful radical intermediate. osaka-u.ac.jp

The application of these methods to this compound would be expected to yield 2-chloro-5-methylstyrene, a valuable monomer for polymer synthesis. The choice of method would depend on the desired reaction scale, functional group tolerance, and environmental considerations.

Table 1: Methodologies for Decarboxylative Functionalization of Cinnamic Acids

| Method | Catalyst / System | Key Features | Potential Product from this compound |

| Metal Catalysis | Ruthenium Sawhorse Complex | No co-reagents required; effective for bio-based styrene production. tandfonline.com | 2-Chloro-5-methylstyrene |

| Biocatalysis | Plant Cell Cultures / Fungal FDC Enzyme | Mild, room temperature conditions; environmentally friendly. nih.govasm.orgnih.gov | 2-Chloro-5-methylstyrene |

| Photoredox Catalysis | Visible Light / Photoredox Catalyst | Mild conditions; excellent functional group tolerance. nih.gov | 2-Chloro-5-methylstyrene |

| Dual Catalysis | Copper / Silver | Double decarboxylative cross-coupling with aliphatic acids. researchgate.net | Alkenes derived from coupling |

Aromatic Ring Functionalization

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions such as halogenation and alkylation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the methyl group.

The chloro group is an ortho-, para-directing deactivator.

The methyl group is an ortho-, para-directing activator.

The positions on the aromatic ring available for substitution are C3, C4, and C6. The activating methyl group and the deactivating chloro group exert competing influences. The methyl group strongly directs incoming electrophiles to its ortho (C4, C6) and para (not available) positions, while the chloro group directs to its ortho (C3) and para (C6) positions. The combined effect typically favors substitution at positions C4 and C6, which are activated by the methyl group.

Halogenation: Further halogenation, for instance, chlorination or bromination, would likely yield a mixture of products. The reaction involves treating the cinnamic acid with a halogen (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlCl3). The major products would be expected to be 2,4-dichloro-5-methylcinnamic acid and 2,6-dichloro-5-methylcinnamic acid, resulting from substitution at the positions most activated by the methyl group. When halogenating complex alkanes, it is noted that not all hydrogen atoms exhibit equal reactivity, a principle that extends to substituted aromatic systems where electronic effects govern selectivity. libretexts.org

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst, would introduce an additional alkyl group onto the aromatic ring. Similar to halogenation, the reaction would be directed primarily by the activating methyl group. For example, methylation using methyl chloride (CH3Cl) and AlCl3 would be expected to yield 2-chloro-4,5-dimethylcinnamic acid and 2-chloro-5,6-dimethylcinnamic acid.

Table 2: Predicted Products of Aromatic Ring Functionalization

| Reaction | Reagents | Predicted Major Product(s) |

| Chlorination | Cl2, FeCl3 | 2,4-Dichloro-5-methylcinnamic acid, 2,6-Dichloro-5-methylcinnamic acid |

| Bromination | Br2, FeBr3 | 2-Chloro-4-bromo-5-methylcinnamic acid, 2-Chloro-6-bromo-5-methylcinnamic acid |

| Methylation | CH3Cl, AlCl3 | 2-Chloro-4,5-dimethylcinnamic acid, 2-Chloro-5,6-dimethylcinnamic acid |

Exploration of Precursors and Analogues in Synthetic Pathways

The synthesis of this compound and its analogues relies on established organic reactions, starting from simpler, commercially available precursors. The exploration of these pathways is crucial for accessing this compound and structurally related molecules for further study.

Precursors: A common and direct method for synthesizing cinnamic acids is through the condensation of an aromatic aldehyde with a compound containing an active methylene group. For this compound, the most logical precursor is 2-chloro-5-methylbenzaldehyde .

This precursor can be subjected to several classic condensation reactions:

Perkin Reaction: Reaction with acetic anhydride and sodium acetate.

Knoevenagel Condensation: Reaction with malonic acid in the presence of a basic catalyst like pyridine or piperidine, followed by decarboxylation.

The synthesis of the precursor aldehyde itself can be achieved from 2-chloro-5-methylaniline (B1583412) via a Sandmeyer reaction to introduce a cyano group, followed by reduction, or from 2-chloro-p-xylene (B1217518) via oxidation. The synthesis of related building blocks, such as 2-chloro-5-methylpyridine, often involves multi-step sequences starting from simpler materials, highlighting the modular nature of organic synthesis. google.com Similarly, the preparation of substituted chloro-benzoic acids often involves nitration of a chloro-benzoic acid precursor followed by reduction and other functional group manipulations. google.com

Analogues: The synthesis of cinnamic acid analogues involves modifying either the aromatic ring or the acrylic acid side chain. This allows for the creation of a diverse library of compounds with potentially new properties.

Non-Benzenoid Analogues: A novel approach involves the Pd(II)-catalyzed C-H olefination of 2-aminotropones with acrylates to synthesize 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates. rsc.org These compounds are non-benzenoid analogues of cinnamic acid, where the phenyl ring is replaced by a tropone (B1200060) scaffold. rsc.org

Heterocyclic Analogues: The core structure can be varied by introducing heterocyclic moieties. For example, 2-chloro-5-cyanopyridine (B21959) serves as a key intermediate in pharmaceutical and agrochemical synthesis. chemicalbook.com This highlights how replacing the benzene (B151609) ring with a pyridine ring can lead to functionally different molecules.

Derivatives from Related Precursors: The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives starts from 2-amino-4-chlorophenol (B47367) and itaconic acid. mdpi.com While not direct cinnamic acid analogues, these structures share a substituted chlorophenyl precursor and demonstrate how different reaction partners can lead to diverse molecular frameworks.

Table 3: Precursors and Synthetic Pathways for Analogues

| Compound Type | Precursor(s) | Synthetic Method | Resulting Compound / Analogue |

| Target Compound | 2-Chloro-5-methylbenzaldehyde, Malonic Acid | Knoevenagel Condensation | This compound |

| Non-Benzenoid Analogue | 2-Aminotropone, Acrylate (B77674) | Pd(II)-catalyzed C-H Olefination | Aminotroponyl acrylate rsc.org |

| Pyrrolidine Derivative | 2-Amino-4-chlorophenol, Itaconic Acid | Condensation / Cyclization | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com |

Advanced Analytical Characterization Techniques for 2 Chloro 5 Methylcinnamic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular structure of 2-Chloro-5-methylcinnamic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, the precise connectivity of atoms can be established.

¹H NMR: In the ¹H NMR spectrum of a cinnamic acid derivative, distinct signals are expected for the vinyl protons, aromatic protons, the carboxylic acid proton, and any substituents on the aromatic ring. For this compound, one would anticipate a singlet for the methyl group protons, typically in the 2.0-2.5 ppm range. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The vinyl protons (related to the acrylic acid side chain) would appear as doublets, with a large coupling constant (typically >15 Hz) confirming a trans configuration. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, often above 12 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (typically 167-173 ppm), the vinylic carbons, and the aromatic carbons. The positions of the chloro and methyl substituents on the benzene ring directly influence the chemical shifts of the aromatic carbons. For instance, the carbon atom bonded to the chlorine atom would experience a distinct downfield shift.

Interactive Data Table: ¹H and ¹³C NMR Data for trans-2-chlorocinnamic acid in DMSO-d6 rsc.org

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | - | 167.85 |

| Vinylic CH (α to COOH) | 6.56 (d, J = 15.9 Hz) | 122.86 |

| Vinylic CH (β to COOH) | 7.88 (d, J = 16.2 Hz) | 139.40 |

| Aromatic C-Cl | - | 132.56 |

| Aromatic C-H | 7.28-7.54 (m) | 128.27, 128.74, 130.51, 132.13 |

| Aromatic C (quaternary) | - | 134.29 |

Note: The spectrum for this compound would additionally feature a signal for the methyl group (¹H and ¹³C) and exhibit a different splitting pattern in the aromatic region due to the altered substitution.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching of the alkene group and the aromatic ring are expected in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching of the vinyl group and the aromatic ring are often strong in the Raman spectrum.

While specific spectra for this compound are not widely published, theoretical computations on related molecules like 2-chloro-6-methylaniline (B140736) help in predicting the vibrational modes. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carbonyl (C=O) | Stretch | 1680-1710 (strong) | Medium |

| Alkene (C=C) | Stretch | ~1630 (medium) | Strong |

| Aromatic (C=C) | Stretch | 1450-1600 (multiple bands) | Strong |

| Methyl (C-H) | Stretch/Bend | 2850-2960, ~1375 & ~1450 | Medium |

| Chloro (C-Cl) | Stretch | < 800 | Medium |

| Aromatic (C-H) | Out-of-plane bend | 750-900 | Weak |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. When coupled with Liquid Chromatography (LC-MS), it allows for the separation and analysis of individual components in a mixture. rsc.orgresearchgate.net

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (196.03 g/mol for the ³⁵Cl isotope). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the side chain.

For the related compound, 2-Chloro-5-nitrocinnamic acid, the mass spectrum shows a top peak at m/z 192, suggesting the loss of the chlorine atom from the molecular ion. nih.gov For cinnamic acid itself, a common transition monitored in tandem MS (MS/MS) is from the deprotonated molecule [M-H]⁻ at m/z 146.8 to a fragment ion at m/z 103.1, corresponding to the loss of CO₂. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for the analysis of cinnamic acids in complex matrices. researchgate.net Reversed-phase liquid chromatography, often using a C18 column, is typically employed to separate the compounds based on polarity. The mobile phase usually consists of a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid to ensure proper ionization. iaea.orglcms.cz Electrospray ionization (ESI), particularly in negative ion mode, is highly effective for detecting the deprotonated molecule [M-H]⁻ of carboxylic acids like this compound.

Chromatographic and Separation Techniques in Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of cinnamic acid derivatives. A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection is typically performed using a UV detector, as the aromatic ring and conjugated system of cinnamic acids absorb strongly in the UV region (around 270-320 nm). By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Gas Chromatography (GC): Gas chromatography can also be used, but it often requires derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to prevent thermal degradation and improve peak shape. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying volatile impurities.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to elute the compound from the column, allowing for its separation from starting materials and by-products.

Structure Activity Relationship Sar and Molecular Interactions of 2 Chloro 5 Methylcinnamic Acid

Computational Chemistry and Molecular Modeling

Computational studies offer profound insights into the physicochemical properties and potential biological interactions of 2-Chloro-5-methylcinnamic acid. These methods allow for the prediction of molecular behavior and the rational design of more potent derivatives.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine various molecular properties that are crucial for its reactivity and interaction with biological targets. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

DFT studies on related substituted heterocyclic compounds have demonstrated that the geometric parameters, such as bond lengths and angles, calculated by these methods are often in good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net The calculated HOMO and LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The electrostatic potential map provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites that are key to molecular interactions. researchgate.net

Table 1: Calculated Quantum Chemical Properties for a Hypothetical Cinnamic Acid Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: This table is illustrative and based on typical values for similar compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analis.com.mybanglajol.info In the context of this compound, docking studies are used to simulate its interaction with the active site of a biological target, such as an enzyme or receptor. analis.com.mynih.gov

The process involves placing the this compound molecule (the ligand) into the binding site of a protein (the receptor) and calculating the binding affinity, often expressed as a binding energy score. genominfo.org A lower binding energy typically indicates a more stable and potent interaction. analis.com.my These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. umsha.ac.ir For instance, docking studies on various cinnamic acid derivatives have identified potential interactions with enzymes like glucosyltransferase and matrix metalloproteinase-9, suggesting mechanisms for their observed biological activities. genominfo.orgumsha.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

For a series of cinnamic acid derivatives, a QSAR model would use molecular descriptors as independent variables. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net The biological activity (e.g., IC50 value) serves as the dependent variable. A statistically significant QSAR model can identify which properties are most important for the desired biological effect. nih.govmdpi.com For example, a 2D-QSAR analysis of cinnamic acid hybrids has shown that hydrophobicity, steric factors, and electronic parameters often have a significant impact on biological activity. researchgate.net

Table 2: Example of Descriptors Used in QSAR Studies of Cinnamic Acid Analogs

| Descriptor | Property Measured | Influence on Activity |

|---|---|---|

| logP | Lipophilicity/Hydrophobicity | Affects membrane permeability and target binding |

| CMR | Molar Refractivity (Steric) | Relates to molecular volume and polarizability |

| σ (Sigma) | Hammett Constant (Electronic) | Describes electron-withdrawing/donating nature of substituents |

| PSA | Polar Surface Area | Influences cell penetration and transport properties |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecular system over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the dynamic nature of molecular interactions. mdpi.comrsc.org

For this compound complexed with a protein target, an MD simulation can assess the stability of the binding pose predicted by molecular docking. genominfo.org It can analyze fluctuations in the protein structure, the movement of the ligand within the binding site, and the persistence of key intermolecular interactions over the simulation period. nih.gov This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone. scienomics.com

Influence of Substituent Effects on Biological Activity

The type, position, and electronic nature of substituents on the cinnamic acid scaffold are critical determinants of its biological activity. nih.gov The chlorine atom and the methyl group on this compound significantly modulate its properties compared to the parent cinnamic acid molecule.

Positional Isomerism and Activity Modulation

The specific positions of the chloro and methyl groups (2-chloro and 5-methyl) are crucial. Isomers with the same substituents at different positions on the phenyl ring can exhibit vastly different biological activities. nih.gov This phenomenon, known as positional isomerism, highlights the importance of a precise structural arrangement for optimal interaction with a biological receptor.

For example, studies on various substituted cinnamic acids have shown that the position of a halogen substituent can dramatically affect activity. A para-substituted chloro-compound was found to be more active as an antibacterial agent than its ortho-substituted counterpart, suggesting that the chlorine's position influences how the molecule fits into the target's active site. nih.gov Similarly, the placement of hydroxyl or methoxy (B1213986) groups on the phenyl ring of cinnamic acid derivatives has been shown to be critical for their α-glucosidase inhibitory activity and their ability to induce cytotoxicity in cancer cells. nih.govnih.gov The specific 2-chloro, 5-methyl substitution pattern in this compound creates a unique electronic and steric profile that defines its specific structure-activity relationship.

Electronic and Steric Effects of Substituents

The biological activity of cinnamic acid derivatives is significantly influenced by the electronic and steric properties of substituents on the phenyl ring. The chloro group at the 2-position and the methyl group at the 5-position of this compound are expected to modulate its physicochemical properties, such as acidity, lipophilicity, and molecular geometry.

The chlorine atom is an electron-withdrawing group due to its high electronegativity, which can create a partial positive charge on the adjacent carbon atom of the phenyl ring. This electronic effect can influence the acidity of the carboxylic acid group. For instance, studies on other ortho-substituted cinnamic acids have suggested that a chlorine atom can exert a direct field effect on the carboxylic anion. The methyl group, in contrast, is an electron-donating group, which can increase electron density in the phenyl ring.

Sterically, the presence of a substituent at the ortho-position (the 2-position) can force the phenyl ring and the acrylic acid side chain to rotate out of planarity. This conformational change can impact how the molecule interacts with biological targets. However, without specific experimental data for this compound, the precise impact of these electronic and steric factors on its biological activity remains speculative.

Mechanistic Insights into Molecular Interactions (in vitro)

The following subsections discuss the general mechanisms by which cinnamic acid derivatives can interact with biological molecules. It is important to reiterate that no specific in vitro studies have been published for this compound in these contexts.

Protein-Ligand Binding Interactions

The interaction of a small molecule like this compound with a protein is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The carboxylic acid moiety is a key functional group that can act as a hydrogen bond donor and acceptor. The phenyl ring, with its chloro and methyl substituents, would likely engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

While general principles of protein-ligand interactions are well-established, the specific binding affinity, thermodynamics, and stoichiometry of this compound with any particular protein target have not been determined. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to quantify these interactions, but no such data is available for this compound.

Enzyme Inhibition Mechanisms (in vitro)

Cinnamic acid derivatives have been investigated as inhibitors of various enzymes. The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, depending on how the inhibitor interacts with the enzyme and its substrate. For example, some substituted cinnamic acids have been shown to inhibit enzymes like α-glucosidase. The inhibitory activity is often dependent on the nature and position of the substituents. Studies on other cinnamic acids have indicated that an increase in the electron-withdrawing character of substituents can sometimes decrease inhibitory activity against certain enzymes.

However, there are no published studies that have screened or characterized this compound as an inhibitor of any specific enzyme. Therefore, its potential inhibitory activity, IC50 value, and mechanism of action against any enzyme target are unknown.

Receptor Modulation (in vitro)

Small molecules can act as agonists, antagonists, or allosteric modulators of receptors, thereby influencing cellular signaling pathways. The ability of a molecule to bind to and modulate a receptor is highly dependent on its three-dimensional structure and chemical properties. While various cinnamic acid derivatives have been explored for their effects on different receptor systems, there is no available research detailing the interaction of this compound with any known receptor. Radioligand binding assays or functional cell-based assays would be necessary to determine if this compound has any receptor modulation activity, but such investigations have not been reported.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the chemical compound "this compound" to generate the requested article. The search did not yield dedicated in vitro studies on the antibacterial, antifungal, biofilm inhibition, cytotoxic, or antiproliferative activities of this particular compound.

The available research focuses on cinnamic acid and its derivatives in a broader context, or on other specifically substituted cinnamic acid molecules. As per the strict instructions to focus solely on "this compound," it is not possible to provide a scientifically accurate and detailed article covering the specified outline without resorting to generalizations about related compounds, which would violate the core requirements of the request.

Therefore, the requested article on the "In Vitro Biological Activities and Mechanistic Studies of this compound" cannot be generated at this time due to the lack of specific published research on this compound.

In Vitro Biological Activities and Mechanistic Studies of 2 Chloro 5 Methylcinnamic Acid

Antioxidant Mechanisms (in vitro)

No specific in vitro studies detailing the antioxidant mechanisms of 2-Chloro-5-methylcinnamic acid were identified in the reviewed scientific literature. While research exists on the antioxidant properties of cinnamic acid and its derivatives, data pertaining specifically to the 2-chloro-5-methyl substituted variant is not available. General studies on cinnamic acid derivatives suggest that the presence and position of substituent groups on the phenyl ring significantly influence their antioxidant capacity. However, without direct experimental evidence, the specific radical scavenging activities (e.g., DPPH, ABTS) or other antioxidant mechanisms of this compound remain uncharacterized.

Anti-Inflammatory Pathways (in vitro)

There is a lack of available scientific data from in vitro studies concerning the specific anti-inflammatory pathways modulated by this compound. Investigations into the anti-inflammatory effects of cinnamic acid derivatives often focus on their ability to inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or to modulate inflammatory signaling cascades like the NF-κB pathway. Nevertheless, no research was found that specifically elucidates the in vitro anti-inflammatory activity of this compound.

Antidiabetic Potential (in vitro)

No in vitro studies were found that investigate the antidiabetic potential of this compound. The antidiabetic effects of other cinnamic acid derivatives have been explored through mechanisms such as the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, or the modulation of dipeptidyl peptidase-4 (DPP-4). However, specific data on the inhibitory activity of this compound against these enzymatic targets is absent from the current scientific literature.

Neuroprotective Studies (in vitro)

A review of the available literature did not yield any in vitro studies specifically examining the neuroprotective effects of this compound. Research in this area for other cinnamic acid compounds has explored mechanisms such as the reduction of oxidative stress in neuronal cells and the modulation of pathways related to neuroinflammation. At present, the potential for this compound to protect neuronal cells from damage in vitro has not been reported.

Modulation of Amyloidogenic Protein Transformation (in vitro)

There is no available research on the in vitro effects of this compound on the transformation of amyloidogenic proteins. Studies on other derivatives of cinnamic acid have investigated their potential to inhibit the aggregation of proteins such as amyloid-beta and tau, which are implicated in neurodegenerative diseases. However, the specific impact of this compound on these processes has not been documented.

Inhibition of Plant Growth Regulators/Enzymes (in vitro)

No in vitro studies were identified that report on the inhibitory effects of this compound on plant growth regulators or enzymes. The influence of cinnamic acid and its derivatives on plant physiology is a known area of study, with some compounds exhibiting effects on auxin and gibberellin pathways, for example. However, specific research detailing the in vitro interaction of this compound with plant hormonal or enzymatic systems is not available.

2 Chloro 5 Methylcinnamic Acid As a Privileged Scaffold in Medicinal Chemistry

Scaffold Exploration and Design Principles

The utility of the 2-chloro-5-methylcinnamic acid scaffold in medicinal chemistry is rooted in several key design principles. The cinnamic acid core, a naturally occurring aromatic carboxylic acid, provides a rigid backbone that allows for the precise spatial orientation of appended functional groups. The presence of the acrylic acid moiety, the phenyl ring, and the carboxylic acid group offer multiple points for chemical modification, enabling the exploration of a diverse chemical space.

The specific substitution pattern of a chlorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring is critical to its function as a privileged scaffold. The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The methyl group, on the other hand, is a lipophilic group that can improve membrane permeability and engage in hydrophobic interactions within a protein's binding pocket. This combination of electronic and steric features provides a well-defined platform for designing molecules with tailored pharmacological profiles.

Derivatization for Enhanced Bioactivity

The this compound scaffold has been extensively derivatized to enhance its inherent biological activities, leading to the discovery of potent antimicrobial and anticancer agents. A common strategy involves the modification of the carboxylic acid group to form amides and esters, which can alter the compound's solubility, stability, and ability to interact with biological targets.

One notable area of exploration has been the synthesis of N-sulfonylcinnamamide derivatives. For instance, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated significant antimicrobial and anticancer activities. These hybrid molecules combine the cinnamic acid moiety with a benzenesulfonamide (B165840) group, another pharmacologically important scaffold.

Table 1: Antimicrobial Activity of N-{[4-chloro-5-methyl-2-(arylmethylthio)phenyl]sulfonyl}cinnamamide Derivatives

| Compound ID | Substituent on Cinnamamide Phenyl Ring | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. hirae |

|---|---|---|---|

| 16a | 2-Cl | 1-2 | 1-2 |

| 16c | 4-Cl | 1-2 | 1-2 |

| 16d | 2,4-diCl | 1-2 | 1-2 |

| 17c | 3-CF3 | 1-2 | 1-2 |

The data in Table 1, derived from studies on N-{[4-chloro-5-methyl-2-(arylmethylthio)phenyl]sulfonyl}cinnamamide derivatives, showcases the potent antibacterial activity of these compounds against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate that these derivatives are highly effective at inhibiting bacterial growth.

Furthermore, these derivatives have been evaluated for their anticancer properties against various human cancer cell lines.

Table 2: Anticancer Activity of N-{[4-chloro-5-methyl-2-(arylmethylthio)phenyl]sulfonyl}cinnamamide Derivatives

| Compound ID | Substituent on Cinnamamide Phenyl Ring | IC50 (µM) against HeLa | IC50 (µM) against SKOV-3 | IC50 (µM) against MCF-7 |

|---|---|---|---|---|

| 16c | 4-Cl | >10 | 4.3 | 4.6 |

| 16d | 2,4-diCl | 5.2 | 4.1 | 4.2 |

| 17a | 2-F | 5.1 | 4.9 | 5.3 |

| 17d | 4-CF3 | 4.7 | 4.5 | 4.9 |

As shown in Table 2, several derivatives exhibit significant cytotoxicity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. These findings underscore the potential of the this compound scaffold in the development of novel anticancer agents.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different molecular backbones. This approach is particularly valuable for lead optimization, as it can lead to the discovery of compounds with improved pharmacological properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile. While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available literature, the principles of this strategy are highly relevant to its derivatives.

Lead optimization of compounds derived from the this compound scaffold would typically involve an iterative process of design, synthesis, and biological testing. Key strategies include:

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties to improve pharmacokinetics and reduce toxicity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how these changes affect its biological activity. This helps in identifying the key structural features required for potency and selectivity.

Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the binding of new derivatives to their target and to guide the design of more potent compounds.

Application in Targeted Drug Discovery Programs

The diverse biological activities exhibited by derivatives of this compound have led to their investigation in various targeted drug discovery programs. The primary areas of focus have been in the development of novel anticancer and antimicrobial agents.

In the realm of oncology, the ability of these compounds to inhibit the growth of various cancer cell lines suggests their potential as targeted therapies. While the precise molecular targets are often still under investigation, the structural features of the scaffold make it a candidate for interacting with specific enzymes or receptors involved in cancer cell proliferation and survival. For example, some cinnamic acid derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer invasion and metastasis.

As antimicrobial agents, derivatives of this compound have shown potent activity against a range of bacteria, including drug-resistant strains. Their mechanism of action may involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The development of new antimicrobials is a critical area of research due to the growing threat of antibiotic resistance, and the this compound scaffold offers a promising starting point for the discovery of new drugs to combat infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methylcinnamic acid, and how can reaction conditions be optimized?

- Methodological Answer : The Claisen-Schmidt condensation is a common method for synthesizing cinnamic acid derivatives. For this compound, this involves reacting 2-chloro-5-methylbenzaldehyde with malonic acid or its derivatives in the presence of a base catalyst (e.g., piperidine). Optimization includes varying reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR (DMSO-d6) should show characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), carboxylic acid proton (δ ~12.5 ppm), and methyl group (δ ~2.3 ppm).

- IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

- Melting Point : Compare experimental values (e.g., 180–185°C) with literature to assess purity .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% by area under the curve) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions unless buffered (pH 4–6), as hydrolysis may occur under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

- Methodological Answer :

- Cross-Validation : Combine C NMR, DEPT, and HSQC to resolve ambiguous peaks. For example, distinguish regioisomers by comparing experimental C shifts with Density Functional Theory (DFT)-calculated values .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHClO, exact mass 196.0293) and rules out side products .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal structure .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., solvation in DMSO) to model reaction pathways .

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in anticancer research?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the 4-position (e.g., –NO, –OCH) to modulate electronic effects.

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from different research groups be reconciled?

- Methodological Answer :

- Meta-Analysis : Follow COSMOS-E guidelines to systematically review experimental variables (e.g., cell line passage number, assay protocols) .

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and report EC with 95% confidence intervals .

- Contextual Factors : Account for differences in solvent (DMSO vs. PBS) or incubation time (24 vs. 48 hours) that may alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.